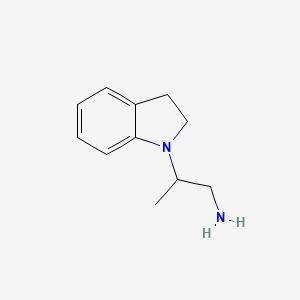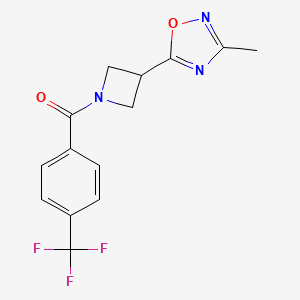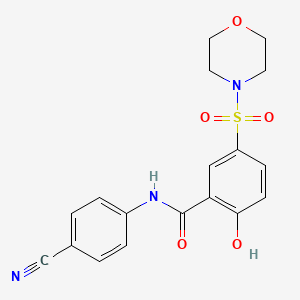
N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide” is a complex organic compound. Based on its name, it likely contains a benzamide group, a cyanophenyl group, a hydroxy group, and a morpholinosulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely involve a complex three-dimensional structure with various intramolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. It’s likely that the compound could participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Activity
N-(4-cyanophenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide derivatives have been synthesized and investigated for their biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. For example, the synthesis and pharmacological evaluation of N-(3-Hydroxyphenyl)Benzamide and its 3-O-derivatives have provided insights into their enzyme inhibition activity against key biological targets (Abbasi et al., 2014). Similarly, studies on N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have highlighted their antifungal activity, showcasing the potential of benzamide derivatives in developing new antifungal agents (Zhou Weiqun et al., 2005).
Synthesis of Pharmacologically Relevant Molecules
The compound has been utilized in the synthesis of gefitinib, a well-known anticancer drug, demonstrating its role in the development of therapeutic agents. The process involves converting 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine, a key intermediate in the synthesis of gefitinib, with an overall yield of about 66% (Bo Jin et al., 2005).
Novel Chemical Reactions and Materials Science
In addition to its applications in medicinal chemistry, this compound has been involved in studies exploring novel chemical reactions and materials science. For instance, the synthesis of some new Tetrahydrobenzo[b]thiophene Derivatives and Tetrahydrobenzothienopyrimidine Derivatives under microwave irradiation represents a novel approach in the field of organic synthesis, potentially leading to materials with unique properties (A. A. Abdalha et al., 2011).
Enzymatic Inhibition Studies
Research on aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII demonstrates the utility of benzamide derivatives in enzymatic inhibition studies. These compounds exhibited nanomolar half-maximal inhibitory concentration (IC50) values, indicating their potential as leads for the development of new inhibitors for therapeutic applications (C. Supuran et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-hydroxy-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c19-12-13-1-3-14(4-2-13)20-18(23)16-11-15(5-6-17(16)22)27(24,25)21-7-9-26-10-8-21/h1-6,11,22H,7-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFAVRPUHOURON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isobutyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985777.png)
![N-(5-chloro-2-methoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2985778.png)
![3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![[1-(4-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2985781.png)
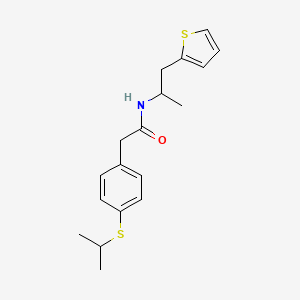
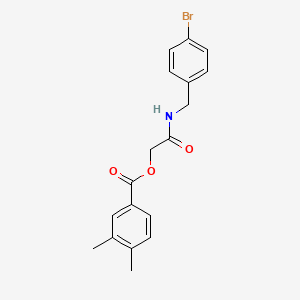
![5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2985784.png)
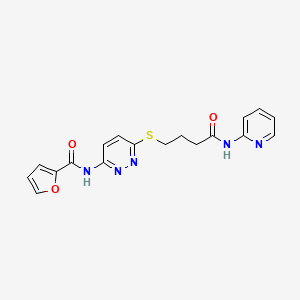
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2985789.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2985791.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)
